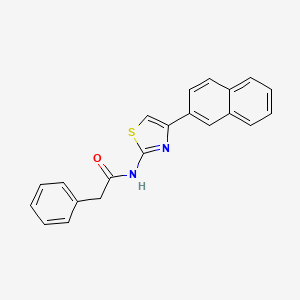

N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenylacetamide

Description

Properties

IUPAC Name |

N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2OS/c24-20(12-15-6-2-1-3-7-15)23-21-22-19(14-25-21)18-11-10-16-8-4-5-9-17(16)13-18/h1-11,13-14H,12H2,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXJKUPCAQJFPBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenylacetamide typically involves the reaction of 4-(naphthalen-2-yl)thiazol-2-ylamine with phenylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Chemical Reactions Analysis

N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Scientific Research Applications

N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenylacetamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The naphthalene moiety may enhance the compound’s ability to penetrate cell membranes, while the phenylacetamide group can interact with various biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenylacetamide with structurally analogous compounds reported in the literature, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Analogues with Aromatic Substituents on Thiazole

Notes:

- Piperazine-containing analogues (e.g., compound 14) exhibit higher molecular weights and melting points due to additional hydrogen-bonding sites .

Substituent Effects on Spectroscopic Properties

IR Spectroscopy :

NMR Data :

Biological Activity

N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenylacetamide is a compound characterized by its thiazole ring, naphthalene moiety, and phenylacetamide group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Synthesis

The compound's chemical structure can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-2-phenylacetamide |

| Molecular Formula | C21H16N2OS |

| CAS Number | 313549-70-1 |

The synthesis typically involves the reaction of 4-(naphthalen-2-yl)thiazol-2-ylamine with phenylacetyl chloride under basic conditions, often utilizing solvents like dichloromethane or chloroform and bases such as triethylamine to facilitate the reaction .

Antimicrobial Properties

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. In a study assessing various thiazole derivatives, N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenylacetamide was evaluated for its effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values ranged from 100 to 400 μg/mL for most derivatives, with some showing better activity against specific strains like Enterococcus faecalis .

| Microbial Strain | MIC (μg/mL) | Reference Compound MIC (μg/mL) |

|---|---|---|

| E. faecalis | 100 | 25–50 (Chloramphenicol) |

| Candida albicans | 200 | 10 (Ketoconazole) |

Anticancer Activity

N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenylacetamide has also been investigated for its anticancer properties. In vitro studies have shown promising results against various cancer cell lines, including prostate carcinoma (PC3) and lung adenocarcinoma (A549). The compound exhibited cytotoxic effects with IC50 values comparable to established anticancer drugs .

| Cell Line | IC50 (μM) | Reference Drug IC50 (μM) |

|---|---|---|

| PC3 | 52 | 40 (Imatinib) |

| A549 | 80 | 60 (Paclitaxel) |

The biological activity of N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenylacetamide is primarily attributed to its ability to interact with specific molecular targets. The thiazole ring may inhibit enzyme activity or receptor interactions, while the naphthalene moiety enhances membrane permeability. The phenylacetamide group contributes to binding with biological macromolecules, facilitating its therapeutic effects .

Comparative Analysis with Similar Compounds

When compared with other thiazole derivatives, N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenylacetamide demonstrates varied biological activities. For example:

| Compound | Biological Activity |

|---|---|

| 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one | Significant antibacterial activity |

| (4-(naphthalen-2-yl)thiazol-2-yl)methanamine hydrochloride | Potential anticancer properties |

Case Studies and Research Findings

Numerous studies have highlighted the potential of thiazole derivatives in drug development. For instance, a study focused on thiazole-based compounds demonstrated their ability to induce apoptosis in cancer cells through caspase activation assays . Another research highlighted their effectiveness in inhibiting biofilm formation in bacterial strains, showcasing their dual utility as antimicrobial agents .

Q & A

Q. What are the optimal synthetic routes for preparing N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenylacetamide, and how do reaction conditions influence yield?

Methodological Answer: A robust approach involves 1,3-dipolar cycloaddition between functionalized alkynes and azides. For example, copper-catalyzed reactions (e.g., Cu(OAc)₂ in t-BuOH/H₂O) yield thiazole-acetamide derivatives with good efficiency . Key parameters include:

- Catalyst loading : 10 mol% Cu(OAc)₂ for optimal electron transfer.

- Solvent system : Polar aprotic solvents (e.g., ethanol) enhance cycloaddition kinetics.

- Purification : Ethyl acetate extraction followed by recrystallization (ethanol) achieves >85% purity.

Variations in substituents (e.g., naphthalene vs. phenyl) may require adjusted stoichiometry or prolonged reaction times (6–8 hours) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

- IR Spectroscopy : Confirm carbonyl (C=O, ~1670–1680 cm⁻¹) and NH stretching (~3260–3300 cm⁻¹) .

- NMR : ¹H/¹³C NMR resolves thiazole ring protons (δ 7.2–8.4 ppm) and acetamide methylene groups (δ 5.3–5.5 ppm) .

- X-ray Diffraction : Determines crystal packing and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated vs. observed m/z) .

Q. How do structural modifications (e.g., naphthalene vs. phenyl substituents) influence biological activity?

Methodological Answer: Structure-Activity Relationship (SAR) studies reveal:

- Naphthalene groups enhance π-π stacking with hydrophobic enzyme pockets, improving binding affinity .

- Electron-withdrawing groups (e.g., nitro) on the phenyl ring modulate solubility and metabolic stability .

- Thiazole core : Substitution at the 4-position (e.g., naphthalen-2-yl) is critical for target selectivity .

Experimental Design: Compare IC₅₀ values of analogs in receptor-binding assays to quantify substituent effects .

Advanced Research Questions

Q. What computational strategies are effective for predicting electronic properties and binding modes?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to predict reactivity (e.g., HOMO-LUMO gaps) .

- Molecular Electrostatic Potential (MEP) : Maps charge distribution to identify nucleophilic/electrophilic sites .

- Docking Simulations : Use AutoDock Vina to model interactions with targets (e.g., COX-2 for analgesic activity) .

Software Tools: Multiwfn for wavefunction analysis (e.g., electron localization) .

Q. How to resolve contradictions in spectral data (e.g., NMR shifts) across studies?

Methodological Answer:

Q. What strategies optimize solubility and bioavailability without compromising activity?

Methodological Answer:

Q. How to validate synthetic intermediates when scaling up from milligram to gram quantities?

Methodological Answer:

- In-line Analytics : Use PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .

- Purity Thresholds : Set HPLC purity >95% for intermediates; discard batches with unidentified peaks .

- Thermal Stability : Conduct DSC (Differential Scanning Calorimetry) to assess decomposition risks .

Q. What in vivo models are suitable for evaluating pharmacological efficacy?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.